Fosfomycin Trometamol Impurity A
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the identification, quantification, and characterization of impurities in a pharmaceutical product. globalpharmatek.comwisdomlib.org This process is a mandatory requirement for new drug applications and plays a crucial role throughout the lifecycle of a drug, from development to commercialization. globalpharmatek.com The significance of impurity profiling is multifaceted:
Ensuring Safety and Efficacy: The primary goal of impurity profiling is to guarantee the safety and effectiveness of a drug. researchgate.netlongdom.org Some impurities can be toxic or pharmacologically active, potentially leading to adverse effects or altering the drug's intended therapeutic action. contractpharma.comlongdom.orgnih.gov
Regulatory Compliance: Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceuticals. longdom.orgtandfonline.comnih.gov Impurity profiling is essential for demonstrating compliance with these regulations. longdom.orglongdom.org
Process Optimization and Control: Understanding the impurity profile can provide valuable insights into the manufacturing process. globalpharmatek.com It helps in identifying the sources of impurities, allowing for the optimization of reaction conditions and purification steps to minimize their formation. globalpharmatek.com
Stability Assessment: Impurity profiling is integral to stability studies. researchgate.net It helps in identifying degradation products that may form over time, which is crucial for determining the shelf-life and appropriate storage conditions for the drug product. contractpharma.comglobalpharmatek.com
Validation of Analytical Methods: The process of impurity profiling contributes to the validation of analytical methods used for their detection and quantification, ensuring accuracy, precision, and reliability. globalpharmatek.com
Overview of Impurities in Active Pharmaceutical Ingredients
Impurities in APIs are broadly classified into three main categories based on their origin and chemical nature:
Organic Impurities: These are the most common type of impurities and can arise from various sources during the manufacturing process and storage of the drug substance. contractpharma.com They include:
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process. contractpharma.comadventchembio.com
By-products: Unwanted products formed from side reactions during synthesis. contractpharma.comadventchembio.com
Degradation Products: Impurities formed due to the degradation of the API over time or upon exposure to factors like light, heat, or humidity. contractpharma.comnih.gov
Reagents, Ligands, and Catalysts: Residual substances used in the manufacturing process. nih.gov
Inorganic Impurities: These impurities are typically derived from the manufacturing process and can include reagents, catalysts, heavy metals, or other residual materials like filter aids. contractpharma.comnih.gov The presence of heavy metals such as lead, mercury, or arsenic is of particular concern due to their toxicity. contractpharma.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed during manufacturing. contractpharma.comwisdomlib.org Their levels are strictly controlled as they can affect the quality and safety of the pharmaceutical product. contractpharma.com
Contextualization of Fosfomycin (B1673569) Trometamol Impurity A within Pharmaceutical Quality Attributes
Fosfomycin Trometamol is a broad-spectrum antibiotic. As with any API, its purity is a critical quality attribute. Fosfomycin Trometamol Impurity A is a known related substance of Fosfomycin Trometamol. ingentaconnect.comgoogle.com It is also referred to as (1,2-Dihydroxypropyl)phosphonic acid or Fosfomycin open ring impurity. pharmaffiliates.com The presence and level of this impurity are critical parameters that are monitored to ensure the quality, safety, and efficacy of Fosfomycin Trometamol formulations. chemicea.com
The European Pharmacopoeia (EP) monograph for Fosfomycin Trometamol includes tests for related substances, specifically mentioning Impurity A. phenomenex.com Analytical methods, such as ion-pair high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) and hydrophilic interaction liquid chromatography (HILIC) with a charged aerosol detector (CAD), have been developed and validated for the specific purpose of separating and quantifying Fosfomycin and its impurities, including Impurity A. ingentaconnect.comgoogle.com These methods are crucial for routine quality control to ensure that the level of Impurity A remains within the acceptable limits set by regulatory authorities. ingentaconnect.com
Interactive Data Table: Chemical Information for this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165);[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid | nih.gov |
| Molecular Formula | C7H20NO8P | nih.gov |
| Molecular Weight | 277.21 g/mol | nih.gov |
| CAS Number | 84954-80-3 (Freebase) | pharmaffiliates.com |
| Synonyms | (1,2-Dihydroxypropyl)phosphonic acid, Fosfomycin open ring impurity | |
| Appearance | Colorless Thick Semi Solid | |
| Solubility | Soluble in Water |
Structure
2D Structure
Properties
Molecular Formula |
C7H20NO8P |
|---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C4H11NO3.C3H9O5P/c5-4(1-6,2-7)3-8;1-2(4)3(5)9(6,7)8/h6-8H,1-3,5H2;2-5H,1H3,(H2,6,7,8)/t;2-,3-/m.1/s1 |
InChI Key |
GDGGNKAXPBUCHD-GEHKUQKJSA-N |
Isomeric SMILES |
C[C@H]([C@H](O)P(=O)(O)O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Formation Pathways and Mechanistic Elucidation of Fosfomycin Trometamol Impurity a
Chemical Structure and Stereochemistry of Fosfomycin (B1673569) Trometamol and Impurity A
The chemical structures of fosfomycin and its impurity, Impurity A, are fundamental to understanding their relationship and the transformation processes involved.
Structural Relationship between Fosfomycin and its Degradation Products
Fosfomycin, chemically known as (1R,2S)-(1,2-epoxypropyl)phosphonic acid, is characterized by a reactive epoxide ring. nih.gov This strained three-membered ring is the key to its antibacterial activity but also the primary site of degradation. nih.gov The degradation of fosfomycin often involves the opening of this epoxide ring, leading to various products. nih.govacs.org One of the main degradation products is Fosfomycin Trometamol Impurity A, which is formed through the hydrolysis of the epoxide ring. rsc.orgpharmaffiliates.com This process results in the formation of a diol, specifically (1R,2R)-1,2-dihydroxypropylphosphonic acid. rsc.orgnih.gov
The trometamol salt of fosfomycin is employed to improve its stability and bioavailability. nih.gov However, under certain conditions, such as in the presence of moisture or acidic environments, the fosfomycin molecule can still undergo degradation. nih.gov The resulting Impurity A is essentially the hydrated form of fosfomycin, where the epoxide has been cleaved.
Identification of Key Structural Moieties in Impurity A
This compound is chemically identified as 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) [(1R,2R)-1,2-dihydroxypropyl]phosphonic acid. nih.govlgcstandards.com The key structural features of Impurity A are:
A phosphonic acid group (-PO(OH)2): This is a core component of the original fosfomycin molecule.
A diol structure (-CH(OH)-CH(OH)-): This vicinal diol is the result of the opening of the epoxide ring of fosfomycin. rsc.org The stereochemistry of this diol is (1R,2R). rsc.orgnih.gov
A trometamol moiety: This is the counter-ion present in the salt form, which is 2-amino-2-(hydroxymethyl)propane-1,3-diol. nih.gov
The molecular formula of this compound is C7H20NO8P. nih.gov
Mechanistic Pathways of Impurity A Formation
The formation of Impurity A from Fosfomycin Trometamol can occur through several mechanistic pathways, primarily involving hydrolytic degradation and as a by-product during synthesis.
Hydrolytic Degradation Pathways of Fosfomycin Leading to Impurity A
The primary pathway for the formation of Impurity A is the hydrolytic degradation of fosfomycin. pharmaffiliates.comresearchgate.net This process involves the addition of a water molecule across the epoxide ring. nih.gov The reaction is often catalyzed by acidic conditions. nih.gov In an aqueous environment, the protonation of the epoxide oxygen makes the carbon atoms more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis leads to the opening of the epoxide ring and the formation of the diol characteristic of Impurity A. nih.gov The degradation can occur during storage if the drug product is exposed to humidity or during administration, where the acidic environment of the stomach can promote hydrolysis. nih.gov
Epoxide Ring Opening Mechanisms and Product Derivation
The opening of the epoxide ring in fosfomycin is a critical step in both its mechanism of action and its degradation. ethz.ch The ring-opening can proceed via different mechanisms, including acid-catalyzed and enzyme-mediated pathways. In the context of Impurity A formation, the acid-catalyzed hydrolysis is the most relevant non-enzymatic pathway. nih.gov
The mechanism involves the following steps:
Protonation of the epoxide oxygen atom.
Nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring.
Cleavage of the C-O bond of the epoxide ring, leading to the formation of a carbocation intermediate or a concerted transition state.
Deprotonation to yield the final diol product.
Enzymatic degradation can also occur, for instance, by bacterial enzymes like FosX, which are Mn2+-dependent epoxide hydrolases that use water to break the epoxide ring. nih.gov
By-product Formation during Fosfomycin Trometamol Synthesis
Impurity A can also be formed as a by-product during the chemical synthesis of Fosfomycin Trometamol. nih.govresearchgate.net The synthesis of fosfomycin often involves steps where the epoxide ring is formed or is present in an environment where it can react with water. nih.govpatsnap.com For example, if water is not rigorously excluded from the reaction mixtures, it can lead to the hydrolysis of fosfomycin or its precursors, resulting in the formation of Impurity A.
Several synthetic routes to fosfomycin have been developed, including the epoxidation of (Z)-1-propenylphosphonates and the ring closure of halohydrinphosphonates. nih.gov In any of these processes, the presence of water as a reagent or solvent impurity can contribute to the formation of the diol by-product. The purification process aims to remove these impurities, but trace amounts may remain in the final product.
Environmental and Process Factors Influencing Impurity A Generation
The formation of this compound, chemically identified as (1,2-Dihydroxypropyl)phosphonic acid, is a critical concern in the manufacturing and storage of Fosfomycin Trometamol. chemicea.com The stability of the active pharmaceutical ingredient (API) is significantly influenced by various environmental and process-related factors, which can promote the degradation of fosfomycin and lead to the generation of this and other impurities. Understanding these factors is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Impact of Temperature and pH on Degradation Kinetics
Temperature and pH are pivotal factors that dictate the rate of degradation of fosfomycin. chemicea.com Studies have shown that fosfomycin's stability is highly dependent on the pH of its environment. For instance, at elevated temperatures, such as 96°C, fosfomycin exhibits stability in neutral and basic conditions. However, under acidic conditions (pH 2) at the same temperature, a significant degradation of 28% has been observed. nih.gov This indicates that the epoxy ring of the fosfomycin molecule is susceptible to opening under acidic and high-temperature conditions. patsnap.com
The degradation of fosfomycin generally follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of fosfomycin. mst.eduresearchgate.net The rate constants and, consequently, the half-life of the drug are significantly affected by changes in temperature and pH. mst.eduresearchgate.net Generally, an increase in both temperature and pH leads to an accelerated rate of hydrolysis for many antibiotics. mst.eduresearchgate.net While specific kinetic data for the formation of Impurity A across a wide range of temperatures and pH values is not extensively detailed in the public domain, the general principles of antibiotic degradation suggest a positive correlation between temperature and the rate of impurity formation. mst.eduresearchgate.netnih.gov
Impact of pH on Fosfomycin Degradation at 96°C
| pH Condition | Degradation (%) | Reference |
|---|---|---|
| Acidic (pH 2) | 28% | nih.gov |
| Neutral | Stable | nih.gov |
| Basic | Stable | nih.gov |
Influence of Moisture and Oxidative Conditions
Moisture is a well-established catalyst for the degradation of many pharmaceutical compounds, and fosfomycin is no exception. The presence of water can facilitate the hydrolysis of the epoxide ring in fosfomycin, a key step in the formation of Impurity A. patsnap.com Therefore, controlling moisture levels during the manufacturing process and in the final packaging of Fosfomycin Trometamol is crucial to minimize the generation of this impurity.
Oxidative conditions also play a role in the degradation of fosfomycin. researchgate.net Studies involving forced degradation have utilized oxidizing agents like hydrogen peroxide to intentionally degrade the drug and identify potential impurities. researchgate.networldwidejournals.com While fosfomycin has shown some antioxidant properties in biological systems, the chemical structure can be susceptible to oxidative stress, potentially leading to the formation of degradation products. frontiersin.orgnih.gov The presence of oxygen and oxidizing agents can accelerate the degradation process, particularly in combination with other factors like elevated temperature and light exposure. For instance, one study showed that under peroxide degradation conditions (using 3% hydrogen peroxide), the remaining amount of Fosfomycin Trometamol was 94.66%. researchgate.networldwidejournals.com Another study indicated that hybrid wet air oxidation can be used for fosfomycin wastewater treatment, where high temperature, oxygen partial pressure, and initial pH value were favorable for its degradation. researchgate.net
Role of Processing Conditions in Impurity Formation
The manufacturing process of Fosfomycin Trometamol itself can introduce conditions that favor the formation of Impurity A. chemicea.compatsnap.com Several synthesis methods for fosfomycin trometamol have been developed to minimize impurity formation and improve efficiency. patsnap.com
Key processing steps where impurity formation is a risk include:
Reaction Temperature and pH Control: As discussed, maintaining optimal temperature and pH during the synthesis and purification steps is critical. chemicea.com Deviations can lead to increased degradation and impurity formation. chemicea.com
Drying and Granulation: The presence of residual solvents or moisture after these steps can promote hydrolysis. Inadequate drying can leave sufficient water to facilitate the opening of the epoxide ring.
Ion Exchange Process: Some manufacturing methods utilize ion exchange resins. patsnap.com The activation process of these resins and the potential for localized pH changes during the process can contribute to the degradation of fosfomycin. patsnap.com
Storage and Handling: Post-manufacturing, the storage conditions of both the API and the final drug product are critical. Exposure to high temperatures and humidity can lead to an increase in Impurity A levels over time. chemicea.com
Forced degradation studies are an integral part of pharmaceutical development and are used to understand the degradation pathways and validate the stability-indicating nature of analytical methods. researchgate.networldwidejournals.com In these studies, Fosfomycin Trometamol is subjected to stress conditions such as acid, alkali, oxidation, and heat. researchgate.networldwidejournals.com The results from these studies confirm that fosfomycin is susceptible to degradation under these conditions, leading to the formation of various impurities, including Impurity A. researchgate.networldwidejournals.commdpi.com For example, thermal degradation studies have shown Fosfomycin Trometamol to be thermolabile, with one study reporting a 50% degradation under thermal stress. researchgate.networldwidejournals.com
Forced Degradation of Fosfomycin Trometamol
| Condition | Remaining Drug (%) | Reference |
|---|---|---|
| Acidic (0.5M HCl) | 82.06% | researchgate.networldwidejournals.com |
| Alkaline (0.5M NaOH) | 79.39% | researchgate.networldwidejournals.com |
| Oxidative (3% H₂O₂) | 94.66% | researchgate.networldwidejournals.com |
| Thermal | 50.00% | researchgate.networldwidejournals.com |
Advanced Analytical Methodologies for the Characterization and Quantification of Fosfomycin Trometamol Impurity a
Chromatographic Separation Techniques
Chromatographic techniques are pivotal in separating Fosfomycin (B1673569) Trometamol from its impurities. Due to the highly polar and hydrophilic nature of both the active pharmaceutical ingredient (API) and Impurity A, specialized chromatographic approaches are required. researchgate.net
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Fosfomycin Trometamol and its impurities. However, the inherent characteristics of these compounds, such as high polarity and the absence of a strong UV-absorbing chromophore, present analytical challenges. researchgate.netgoogle.com
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely adopted technique for the analysis of polar compounds like Fosfomycin and Impurity A. researchgate.netingentaconnect.com This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a non-polar stationary phase.
One study detailed an IP-RP-HPLC method utilizing a C18 column with a mobile phase consisting of a 15 mM octylamine (B49996) solution (adjusted to pH 5.2 with glacial acetic acid) and acetonitrile (B52724) in a 92:8 ratio. google.comingentaconnect.com Detection was achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes that lack a UV chromophore. google.comingentaconnect.com The validation of this method demonstrated good specificity, reproducibility, precision, and accuracy. researchgate.netingentaconnect.com The linear range for Fosfomycin Trometamol was found to be 48.7–292 µg/mL, and for Impurity A, it was 10.5–84 µg/mL. researchgate.netingentaconnect.com The limits of quantitation were established at 16.3 µg/mL and 10.7 µg/mL for Fosfomycin Trometamol and Impurity A, respectively. researchgate.netingentaconnect.com
Table 1: Ion-Pair Reversed-Phase HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Luna 5 µm C18 |
| Mobile Phase | 15 mM Octylamine (pH 5.2 with glacial acetic acid) : Acetonitrile (92:8) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Evaporation Temperature | 45°C |
| Nebulizing Gas Pressure | 3.5 bar |
This table summarizes the chromatographic conditions for the ion-pair reversed-phase HPLC method.
Another approach involved pre-column derivatization, forming an ion-pair complex with an acidic dye like methyl orange, which could then be detected by UV-Vis spectrophotometry. worldwidejournals.com The selection of the ion-pairing reagent, such as alkylamines with varying carbon chain lengths (from 3 to 10), has been shown to significantly influence the retention and separation of Fosfomycin. mdpi.comsemanticscholar.org Specifically, alkylamines with 6 to 10 carbon atoms provided the most suitable interaction strength for optimal retention and peak shape on C18 columns. researchgate.netmdpi.comsemanticscholar.org
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for separating highly polar compounds. nih.govthermofisher.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. thermofisher.com This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning of polar analytes. google.com
A HILIC-HPLC method coupled with a Charged Aerosol Detector (CAD) has been successfully developed for the simultaneous determination of fosfomycin and its impurities, including Impurity A. google.com This method employed a gradient elution with a mobile phase composed of acetonitrile (mobile phase A) and an aqueous solution of ammonium (B1175870) acetate (B1210297) (mobile phase B). google.com The gradient program was optimized to achieve effective separation of more than 10 different substances. google.com
Table 2: HILIC-HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 85 | 15 |
| 5.0 | 85 | 15 |
| 35.0 | 40 | 60 |
| 38.0 | 40 | 60 |
| 38.1 | 85 | 15 |
| 50.0 | 85 | 15 |
This table outlines the gradient elution profile for the HILIC-HPLC method.
The European Pharmacopoeia (Ph. Eur.) monograph 1425 describes a method for Fosfomycin Trometamol and its related substances using a Luna Omega SUGAR column, which is a HILIC-type column. phenomenex.com This method demonstrated improved resolution between Fosfomycin and Impurity A compared to older methods. phenomenex.com The use of HILIC can also enhance the sensitivity of mass spectrometry (MS) detection due to the highly organic mobile phase, which promotes efficient desolvation in the ion source. chromatographyonline.comnih.gov
Anion-exchange chromatography is another suitable technique for the analysis of acidic compounds like Fosfomycin and its acidic impurities. This method relies on the electrostatic interactions between the negatively charged analytes and a positively charged stationary phase.
A method for detecting Impurity D in Fosfomycin Trometamol, a structurally related impurity, has been established using an anion-exchange packed column (Sepax ME-SAX(II)). The mobile phase consisted of a potassium dihydrogen phosphate (B84403) solution, and the detection was performed at a column temperature of 30°C. This approach provided good separation between fosfomycin and its impurities.
Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like Fosfomycin, derivatization is necessary to increase their volatility. uobaghdad.edu.iq GC methods have been developed for the determination of Fosfomycin in biological matrices like plasma. uobaghdad.edu.iqnih.gov While not the primary method for impurity profiling of the bulk drug, it demonstrates the versatility of chromatographic techniques. The process usually involves extraction followed by derivatization to make the analyte suitable for GC analysis. nih.gov
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged molecules based on their electrophoretic mobility in an electric field. nih.gov It is a valuable tool for the impurity profiling of drugs, including antibiotics. dntb.gov.ua Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be applied. nih.gov
For Fosfomycin analysis, CE methods have been reported for its determination in biological fluids. uobaghdad.edu.iq The separation in CE is influenced by factors such as the charge of the molecule, its size, and the viscosity of the buffer solution. nih.gov This technique can provide orthogonal selectivity compared to HPLC methods, making it a useful complementary tool for comprehensive impurity analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
Spectroscopic and Hyphenated Techniques for Structural Confirmation and Quantification
The accurate characterization and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug quality and safety. For Fosfomycin Trometamol, a broad-spectrum antibiotic, the control of its degradation product, Impurity A, is a key analytical challenge. This section details advanced spectroscopic and hyphenated techniques employed for the structural confirmation and quantitative analysis of Fosfomycin Trometamol Impurity A.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Impurity Identification
Mass spectrometry (MS) is an indispensable tool for the identification of pharmaceutical impurities due to its high sensitivity and specificity. For compounds like Fosfomycin and its impurities that lack a strong chromophore, liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful analytical approach. daicelpharmastandards.com The technique provides essential molecular weight information, which is the first step in identifying an unknown or unexpected impurity.
In the context of this compound, MS is used to confirm its identity by determining its mass-to-charge ratio (m/z). google.com Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion of the impurity and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint, allowing for a definitive identification of the impurity.
To overcome the challenges of detecting multiple impurities simultaneously, a combined strategy involving liquid chromatography, charged aerosol detection (CAD), and mass spectrometry (LC-CAD-MS) has been developed. google.comgoogle.com In this setup, the column eluent is split, with one portion directed to the CAD for universal detection and quantification and the other to the MS for identification. google.com This hyphenated approach allows for the detection of unknown substances by CAD, followed by their immediate identification using MS, proving highly effective for comprehensive impurity profiling of fosfomycin samples. google.comgoogle.com High-performance liquid chromatography-mass spectrometry (HPLC-MS) methods have also been specifically developed for analyzing genotoxic impurities in Fosfomycin Trometamol. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and phosphorus (³¹P), allowing for the precise determination of molecular structure.
For this compound, both ¹H-NMR and ³¹P-NMR are utilized. While the ¹H-NMR spectrum of fosfomycin formulations can be complex, the signals corresponding to Impurity A can sometimes be masked by resonances from the matrix. researchgate.net However, ³¹P-NMR offers a distinct advantage due to the unique properties of the phosphorus nucleus. researchgate.net
Quantitative ³¹P-Nuclear Magnetic Resonance (q³¹P-NMR) spectroscopy has emerged as a robust and reliable method for the simultaneous determination of fosfomycin and Impurity A in pharmaceutical products. researchgate.netnih.govscispace.com This technique is particularly advantageous because the ³¹P nucleus has a natural abundance of 100%, a wide chemical shift range, and offers excellent sensitivity, which simplifies the spectra and avoids interference from complex matrices often seen in ¹H-NMR. researchgate.netresearchgate.net
The method typically involves the use of an external standard, such as trimethyl phosphate, contained within a coaxial insert in the NMR tube. nih.govscispace.com This approach ensures high accuracy and precision without the need for derivatization or chromatographic separation. nih.gov In ³¹P-NMR spectra of fosfomycin sodium formulations, the resonances for fosfomycin and Impurity A are well-separated, allowing for straightforward integration and quantification. researchgate.net Studies have demonstrated the method to be convenient and robust, with successful application across different NMR probes and coaxial inserts. nih.govscispace.com The ³¹P resonance for Impurity A is typically observed at a distinct chemical shift from that of the parent fosfomycin molecule. researchgate.net
Table 1: Parameters for Quantitative ³¹P-NMR Analysis of Fosfomycin and Impurity A
| Parameter | Value/Description | Finding | Source |
| Technique | Quantitative ³¹P-NMR Spectroscopy | Provides high accuracy and precision for simultaneous determination. | nih.gov |
| Standard | External (Trimethyl Phosphate in coaxial insert) | A convenient and robust method for quantification. | nih.govscispace.com |
| Advantage | Avoids interference from complex sample matrices. | Enables direct analysis without extensive sample preparation. | researchgate.net |
| ³¹P Chemical Shift | The signals for fosfomycin and Impurity A are well-resolved. | Allows for clear differentiation and quantification. | researchgate.net |
The detection and quantification of impurities at trace levels are crucial for meeting stringent regulatory requirements. While standard NMR is powerful for structural elucidation, its sensitivity can be a limitation for trace analysis compared to chromatographic methods. However, advancements in NMR technology, including higher field magnets, cryogenically cooled probes, and optimized pulse sequences, significantly enhance sensitivity.
For fosfomycin impurity analysis, techniques like two-dimensional (2D) NMR, such as ¹H-³¹P Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively link phosphorus signals to specific protons in the molecule, aiding in the structural confirmation of trace-level impurities. researchgate.net While specific applications of advanced NMR for trace analysis of Impurity A are not extensively detailed in the cited literature, the principles of using high-sensitivity hardware and specialized experiments are broadly applicable to lower the limits of detection and quantification for phosphorus-containing compounds. The inherent quantitative nature of NMR (qNMR) makes it a valuable tool for purity assessment of reference standards used in the analysis. researchgate.net
Infrared (IR) and Raman Spectroscopy in Impurity Characterization
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a substance. scitepress.org They serve as complementary methods for the characterization of pharmaceutical compounds and their impurities.
IR spectroscopy measures the absorption of infrared light by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" that can be used to identify the compound and its functional groups. researchgate.netscitepress.org For this compound, which is (1,2-Dihydroxypropyl)phosphonic acid, IR spectra would show characteristic absorption bands for the hydroxyl (-OH), phosphonic acid (P=O, P-O), and alkyl (C-H) groups. researchgate.net The formation of Impurity A from the hydrolysis of the epoxide ring in fosfomycin would lead to the disappearance of epoxide-related bands and the appearance of strong hydroxyl group absorptions. veeprho.com
Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. semi.ac.cn The resulting energy shifts in the scattered light correspond to the vibrational modes of the molecule. scitepress.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. scitepress.org It is also advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. scitepress.org In the context of Impurity A, Raman spectroscopy could be used to characterize the carbon backbone and the phosphonate (B1237965) group. scitepress.org While IR spectroscopy primarily reflects the functional groups, Raman spectroscopy can provide more detail on the molecular framework. scitepress.org Both techniques can be used to compare a sample to a reference standard of Impurity A to confirm its identity. daicelpharmastandards.com
Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD)
Given that fosfomycin and its impurities, including Impurity A, lack a UV-absorbing chromophore, traditional HPLC-UV detection methods are not suitable. researchgate.networldwidejournals.com Universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) provide a viable alternative for quantification. researchgate.net
Both ELSD and CAD are nebulizing detectors. The HPLC eluent is first nebulized into fine droplets, and the mobile phase is then evaporated, leaving behind particles of the non-volatile analyte. The method of detecting these particles is what differentiates the two techniques. In ELSD, a light source is directed at the particle stream, and the scattered light is measured by a photodiode. In CAD, the dried analyte particles are charged by a stream of ionized nitrogen gas, and the total charge is measured by an electrometer. thermofisher.com
An ion-pair HPLC method coupled with ELSD has been specifically developed and validated for the determination of Fosfomycin Trometamol and Impurity A. researchgate.nettandfonline.com This method demonstrated good specificity, reproducibility, and accuracy. tandfonline.com Similarly, hydrophilic interaction liquid chromatography (HILIC) combined with CAD has been shown to be effective, allowing for the measurement of impurity concentrations as low as 0.10%. google.comgoogle.com These methods are particularly suitable for routine quality control. tandfonline.com
Table 2: HPLC Method Validation Parameters for this compound using Universal Detectors
| Parameter | HPLC-ELSD | Source |
| Chromatography | Ion-Pair HPLC | researchgate.nettandfonline.com |
| Column | Luna 5 µm C18 | tandfonline.com |
| Linear Range | 10.5–84 µg/mL | researchgate.nettandfonline.com |
| Limit of Quantitation (LOQ) | 10.7 µg/mL | researchgate.nettandfonline.com |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Phosphorus Detection
Inductively coupled plasma mass spectrometry (ICP-MS) stands as a powerful and highly sensitive analytical technique for the detection and quantification of elements at trace and ultra-trace levels. rsc.org While traditionally acclaimed for analyzing elemental metallic impurities, its application has been innovatively extended to the indirect analysis of organic compounds containing a unique elemental marker, such as phosphorus in fosfomycin and its related substances. rsc.orgnih.gov
The core principle involves the atomization and ionization of the sample in a high-temperature argon plasma, followed by the separation and detection of the resulting ions based on their mass-to-charge ratio. nih.gov For the analysis of this compound, which is the (1,2-Dihydroxypropyl)phosphonic acid, the method focuses on quantifying the phosphorus atom within the molecule. synzeal.comnih.gov This approach offers a significant advantage as it bypasses the challenges associated with the analysis of fosfomycin compounds by conventional chromatographic techniques, which are often hindered by the molecule's lack of a chromophore, high polarity, and small size. rsc.orggoogle.com
In this application, the sample containing the impurity is introduced into the ICP-MS system. The instrument's plasma source decomposes the organic molecule, and the phosphorus atoms are ionized. The mass spectrometer then selectively detects the phosphorus ions (mass 31). plos.org The intensity of the phosphorus signal is directly proportional to its concentration, which in turn corresponds to the concentration of the impurity in the sample. This allows for precise quantification even at very low levels. researchgate.net The high sensitivity of ICP-MS is particularly valuable for cleaning validation in pharmaceutical manufacturing, where it can be used to detect minute residues of fosfomycin-related substances on equipment surfaces by measuring the phosphorus load. rsc.org
Although phosphorus-31 is the only stable isotope of the element and is free from direct isobaric interferences, the potential for polyatomic interferences (e.g., from ¹⁴N¹⁶OH⁺ and ¹⁵N¹⁶O⁺) must be considered. plos.org Modern ICP-MS instruments employ collision/reaction cells or high-resolution mass analyzers to mitigate these interferences, ensuring the accuracy of the phosphorus measurement. nih.govplos.org The method's ability to provide absolute quantification based on simple inorganic phosphorus standards makes it a robust and species-independent detection strategy. nih.gov
Method Validation and Performance Characteristics
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and consistency of results for quality control purposes. For this compound, analytical methods, particularly chromatographic techniques, are validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines. worldwidejournals.com This validation process encompasses a series of tests to evaluate the method's performance characteristics.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. worldwidejournals.com In the context of this compound, specificity studies are designed to demonstrate that the analytical procedure can distinguish and quantify Impurity A without interference from Fosfomycin Trometamol, other known related substances (like impurities B and C), or placebo components. phenomenex.com
These studies typically involve:
Peak Resolution: In chromatographic methods like HPLC, the primary criterion for specificity is the resolution between the peak for Impurity A and the peaks of other compounds. For instance, the European Pharmacopoeia monograph for Fosfomycin Trometamol specifies a minimum resolution of 1.5 between the peaks corresponding to Impurity A and fosfomycin. phenomenex.com
Forced Degradation: Stress testing (e.g., exposure to acidic, alkaline, oxidative, and thermal conditions) is performed on the drug substance to intentionally generate degradation products. The analytical method is then used to analyze these stressed samples to prove that Impurity A can be separated from any potential degradation products. worldwidejournals.com
Analysis of Blanks and Placebo: Injecting blank solutions (diluent) and placebo formulations confirms that no interfering peaks are observed at the retention time of Impurity A. worldwidejournals.com
Successful specificity studies ensure that the signal measured is solely attributable to this compound, providing confidence in the identity and purity assessment of the drug substance.
Linearity, Range, and Accuracy Assessment
Linearity and Range The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. worldwidejournals.com
For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. The relationship is assessed using statistical methods like linear regression analysis, with the correlation coefficient (r²) being a key indicator. A value of r² close to 1.0 indicates a strong linear relationship. tandfonline.comresearchgate.net
Research has demonstrated the linearity for the determination of this compound. tandfonline.com
Linearity Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 10.5–84 µg/mL | tandfonline.com |
| Correlation Coefficient (r²) | >0.99 | researchgate.net |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. This involves adding known amounts of Impurity A standard (spiking) to a sample matrix (e.g., the drug product placebo) at different concentration levels (typically 80%, 100%, and 120% of the target concentration). worldwidejournals.com The samples are then analyzed, and the percentage of the added impurity that is measured (% recovery) is calculated. Acceptance criteria for recovery are typically in the range of 98.0% to 102.0%. The confirmation of accuracy is a crucial part of method validation. worldwidejournals.comtandfonline.com
Precision and Robustness Evaluation
Precision The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: worldwidejournals.com
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. It is typically determined by performing at least six replicate measurements at 100% of the test concentration, with the results evaluated by the relative standard deviation (RSD), which should typically be not more than 2.0%. worldwidejournals.com
Intermediate Precision: This expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. The results are compared to assess the method's consistency under these variable conditions. worldwidejournals.com
The precision of the analytical method for this compound has been confirmed through such validation studies. tandfonline.com
Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For an HPLC method, typical parameters that are varied to assess robustness include: worldwidejournals.com
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate
The method is considered robust if the results (e.g., peak area, retention time) remain within acceptable limits (e.g., %RSD less than 2%) despite these minor changes. worldwidejournals.com
Detection and Quantification Limits (LOD/LOQ)
Limit of Detection (LOD) The Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de It is the concentration that provides a signal that can be reliably distinguished from the background noise. For instrumental methods like HPLC, the LOD is often estimated based on the signal-to-noise ratio, typically accepted as 3:1. loesungsfabrik.de
Limit of Quantification (LOQ) The Limit of Quantification is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.denih.gov The LOQ is a critical parameter for the analysis of impurities, as it defines the lower limit for accurately monitoring their presence. The LOQ is often determined at a signal-to-noise ratio of 10:1 or by establishing the concentration at which a specified level of precision (e.g., RSD ≤ 10%) is achieved. researchgate.net
For this compound, a specific LOQ has been established through method validation studies.
Quantification Limit Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 10.7 µg/mL | tandfonline.com |
This established LOQ ensures that the analytical method is sensitive enough for its intended purpose, which is the routine quality control of Fosfomycin Trometamol to ensure patient safety and product efficacy. tandfonline.com
Degradation Kinetics and Stability Studies of Fosfomycin Trometamol with Emphasis on Impurity a
Forced Degradation Studies under Controlled Stress Conditions
Forced degradation or stress testing helps to identify the likely degradation products of a drug substance, which provides insights into its intrinsic stability and aids in the development of stability-indicating analytical methods. pharmasm.com These studies typically involve exposure to heat, humidity, light, and a range of pH values to simulate conditions that could be encountered during storage and handling. rjptonline.orgveeprho.com
Hydrolytic Degradation Profiles
Hydrolysis is a common degradation pathway for many pharmaceuticals, involving the reaction of the drug substance with water. irjponline.org The rate of hydrolysis is often dependent on the pH of the solution.
Fosfomycin (B1673569) trometamol exhibits susceptibility to acid-catalyzed hydrolysis. nih.gov In acidic conditions, the epoxide ring of the fosfomycin molecule is prone to opening, which leads to the formation of Impurity A, (1,2-dihydroxypropyl)phosphonic acid. google.comchemicea.com Studies have shown that fosfomycin degradation is significant under acidic hydrolysis conditions. nih.govijpsr.com For instance, one study reported a 28% degradation of fosfomycin at pH 2 when subjected to a temperature of 96°C. nih.gov The tromethamine salt form is believed to slow down this acid-catalyzed hydrolysis by acting as an alkalizing agent. nih.gov
Conversely, the drug shows greater stability under neutral and basic conditions. nih.gov This pH-dependent stability is a critical factor in the formulation and storage of fosfomycin trometamol products.
Table 1: Illustrative Hydrolytic Degradation of Fosfomycin
| Stress Condition | Temperature | Duration | Degradation (%) | Primary Degradant |
| Acidic (pH 2) | 96°C | 24 hours | 28% nih.gov | Impurity A |
| Neutral | 96°C | 24 hours | No significant degradation nih.gov | - |
| Basic | 96°C | 24 hours | No significant degradation nih.gov | - |
Oxidative Stress Degradation Pathways
Oxidative degradation involves the reaction of the drug substance with oxidizing agents. Hydrogen peroxide is a commonly used agent in forced degradation studies to simulate oxidative stress. irjponline.org
Fosfomycin has been shown to degrade under oxidative conditions. veeprho.comijpsr.com The degradation process can be complex, potentially involving the opening of the epoxide ring and other modifications to the molecule. While specific pathways leading to Impurity A under oxidative stress are not as clearly defined as in hydrolysis, the formation of various degradation products is expected. daicelpharmastandards.com Some studies have indicated that hydroxyl radicals (HO•) are the dominant species responsible for the degradation of fosfomycin in advanced oxidation processes. gdut.edu.cnnih.govresearchgate.net
The susceptibility to oxidation highlights the need for protection from oxidizing agents during manufacturing and storage.
Photolytic Degradation Mechanisms
Photodegradation can occur when a drug substance is exposed to light, particularly ultraviolet (UV) radiation. irjponline.org The energy from the light can induce chemical reactions, leading to the formation of degradation products.
Fosfomycin trometamol can be degraded by UV irradiation. gdut.edu.cnnih.gov Studies utilizing UV-activated persulfate (UV/PS) have demonstrated efficient degradation of fosfomycin, with over 90% of the drug degraded under specific conditions. gdut.edu.cnnih.gov The primary degradation pathways in such systems are reported to be hydroxyl substitution and cleavage of the C-P bond. gdut.edu.cnnih.gov The degradation of fosfomycin in these systems often follows pseudo-first-order kinetics. gdut.edu.cn It is important to note that while photolytic degradation occurs, Impurity A is not always the primary resulting degradant under all light-induced stress conditions. The specific degradants formed can depend on the presence of other reactive species.
Thermal Degradation Behavior
Thermal degradation occurs when a drug substance is exposed to high temperatures. The stability of fosfomycin trometamol under thermal stress is a key parameter for determining appropriate storage conditions and shelf-life.
Fosfomycin trometamol is known to degrade under thermal stress, and this degradation can lead to the formation of various products, including Impurity A. veeprho.comshodex.comshodexhplc.com The United States Pharmacopeia (USP) describes a method for separating thermal decomposition products of fosfomycin tromethamine, which involves heating the substance at 60°C for 24 hours. shodex.comshodexhplc.com Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to study the thermal properties and evaluate the thermal stability of fosfomycin salts. nih.gov These studies help in determining kinetic parameters such as activation energy and reaction rate constants, which are crucial for predicting the shelf-life of the drug. nih.gov
Table 2: Summary of Forced Degradation Studies on Fosfomycin Trometamol
| Stress Factor | Condition | Observation |
| Hydrolysis | Acidic (e.g., pH 2) | Significant degradation, formation of Impurity A. nih.govnih.gov |
| Neutral & Basic | Generally stable. nih.gov | |
| Oxidation | Hydrogen Peroxide | Susceptible to degradation. veeprho.comijpsr.com |
| Photolysis | UV Irradiation | Degradation occurs, follows pseudo-first-order kinetics in some systems. gdut.edu.cn |
| Thermolysis | Elevated Temperature (e.g., 60°C) | Degradation occurs, leading to thermal decomposition products including Impurity A. shodex.comshodexhplc.com |
Identification and Profiling of Degradation Products
The identification and characterization of degradation products are critical for understanding the degradation pathways and for ensuring the safety and quality of the pharmaceutical product. Impurities are monitored to ensure they remain within acceptable limits set by regulatory guidelines. veeprho.com
Fosfomycin Trometamol Impurity A, or (1,2-dihydroxypropyl)phosphonic acid, is a well-documented degradation product that arises primarily from the hydrolysis of the epoxide ring of fosfomycin. google.comchemicea.com Besides Impurity A, other process-related impurities and degradants can also be present. daicelpharmastandards.com
Modern analytical techniques are employed for the detection, quantification, and characterization of these impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating fosfomycin from its impurities. chemicea.comshodex.comshodexhplc.com Due to fosfomycin's lack of a strong UV chromophore, detection methods like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) are often used in conjunction with HPLC. google.com For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, providing molecular weight and fragmentation data to identify unknown degradants. google.comdphen1.com
Kinetic Models for Impurity A Formation and Accumulation
Kinetic modeling of impurity formation is essential for predicting the shelf-life and defining appropriate storage conditions for a drug product. These models mathematically describe the rate at which a degradation product, such as Impurity A, forms over time under specific conditions.
The degradation of fosfomycin under certain stress conditions, such as in UV/persulfate systems, has been shown to follow pseudo-first-order kinetics. gdut.edu.cn In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. The rate constant (k) from these models can be used to calculate the half-life (t½) and shelf-life (t₉₀) of the drug substance.
Studies on the thermal stability of fosfomycin salts have used thermogravimetric data to determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation. nih.gov These parameters allow for the extrapolation of degradation rates at lower temperatures, such as room temperature, providing a reliable estimation of the drug's stability over its intended shelf-life. nih.gov The formation of degradation products from the acid-catalyzed degradation of some drugs has also been modeled using first-order kinetics. dphen1.com
By understanding the kinetic models for Impurity A formation, manufacturers can implement control strategies to minimize its presence in the final drug product, ensuring it meets regulatory specifications throughout its lifecycle.
Influence of Excipients and Formulation Components on Fosfomycin Trometamol Stability and Impurity A Generation
The stability of fosfomycin trometamol and the formation of its degradation products, including Impurity A, are significantly influenced by the excipients used in its formulation. The interaction between the active pharmaceutical ingredient (API) and these inactive components can either maintain the drug's integrity or promote its degradation through various chemical reactions.
One of the most critical interactions involves the Maillard reaction, a chemical reaction between amino acids and reducing sugars that typically results in browning and the formation of a complex mixture of compounds. In the context of fosfomycin trometamol formulations, the trometamol moiety contains primary amino groups, which can react with reducing sugars like sucrose (B13894) if they are present as excipients. This reaction is a known pathway for the degradation of the drug product and can lead to discoloration and a decrease in the potency of the active ingredient. google.com
To mitigate this, formulations have been developed that are substantially free of sucrose. google.com A Spanish patent application, ES2020790, described a water-soluble granulated fosfomycin trometamol formulation that included sucrose, saccharin, and flavorings as excipients, with sucrose making up 27% of the formulation. google.com However, the simultaneous presence of the aldehyde groups from sucrose and the primary amino groups from trometamol in the same solid formulation creates a potential for the Maillard reaction. google.com When a commercial preparation containing fosfomycin trometamol and sucrose is dissolved in water at 55°C, the solution turns a dark yellow color after 45 days, which is characteristic of the Maillard reaction. In contrast, a solution of a sucrose-free formulation remains colorless under the same conditions. google.com
To avoid this degradation pathway, alternative excipients are employed. Stable oral pharmaceutical preparations in powder or granule form have been developed that are suitable for diabetic patients and are stable as a finished product. google.com These formulations utilize an excipient system that is compatible with fosfomycin trometamol, ensuring good stability. google.com For instance, a mixture of mannitol (B672) and xylitol (B92547) can be used as a replacement for sucrose. google.com A stable formulation might contain between 60% and 80% by weight of fosfomycin trometamol, and between 20% and 40% by weight of a mannitol and xylitol mixture. google.com
Injectable compositions of fosfomycin, typically the disodium (B8443419) salt, often include succinic acid as an excipient to be reconstituted before injection. google.com The choice of excipients is crucial for both oral and parenteral formulations to ensure the stability and efficacy of the drug.
The generation of Impurity A, chemically known as (1,2-dihydroxypropyl)phosphonic acid, is a key concern in the stability of fosfomycin trometamol. pharmaffiliates.com This impurity is the open-ring form of fosfomycin and its formation represents a significant degradation pathway. The stability of fosfomycin is pH-dependent. Stress tests have shown that fosfomycin exhibits significant degradation at acidic pH. For example, at pH 2 and 96°C, a 28% degradation was observed, while it remained stable at neutral and basic pH under the same temperature. nih.gov
The influence of excipients on the generation of Impurity A and other degradation products can be systematically studied using stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC). These methods can separate fosfomycin from its impurities, allowing for their quantification under various storage and stress conditions. google.commdpi.com For instance, a method has been disclosed for determining fosfomycin and Impurity A in a fosfomycin trometamol bulk drug sample using a C18 column and an evaporative light scattering detector (ELSD). google.com
The following table summarizes the impact of certain excipients on the stability of fosfomycin trometamol:
| Excipient | Interaction with Fosfomycin Trometamol | Impact on Stability | Alternative/Mitigation |
| Sucrose | Potential for Maillard reaction with the trometamol moiety. google.com | Leads to discoloration (browning) and degradation of the active ingredient. google.com | Replacement with non-reducing sugars like mannitol and xylitol. google.com |
| Mannitol and Xylitol | Compatible with fosfomycin trometamol. google.com | Confers good stability to the finished product. google.com | Used as sweetening and bulking agents in sucrose-free formulations. google.com |
| Succinic Acid | Used as an excipient in injectable formulations of fosfomycin disodium. google.com | Aims to provide a stable formulation for parenteral use. google.com | N/A |
The table below outlines the conditions and resulting degradation of fosfomycin trometamol, highlighting the formation of impurities.
| Condition | Observation | Reference |
| Dissolved in water with sucrose at 55°C for 45 days | Dark yellow discoloration, characteristic of the Maillard reaction. google.com | google.com |
| Stored at pH 2 and 96°C | 28% degradation. nih.gov | nih.gov |
| Stored at neutral and basic pH at 96°C | Stable. nih.gov | nih.gov |
| Heated at 60°C for 24 hours (thermal decomposition) | Formation of thermal decomposition products. shodex.com | shodex.com |
Impurity Control Strategies and Mitigation Approaches for Fosfomycin Trometamol Impurity a
Principles of Impurity Control in Pharmaceutical Manufacturing
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. pharmuni.compharmaffiliates.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for impurity management. pharmuni.comeuropa.eu The International Council on Harmonisation (ICH) also provides guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which are pivotal in setting the standards for impurity control. europa.euich.orggmp-compliance.org
Impurities in pharmaceuticals can originate from various sources, including raw materials, manufacturing processes, degradation of the active pharmaceutical ingredient (API), and storage conditions. pharmuni.com They offer no therapeutic benefit and can potentially be toxic, decrease the therapeutic effect, or lower the product's shelf-life. veeprho.comclearsynth.com Therefore, a systematic approach to identify, quantify, and control these impurities is essential. pharmuni.com
A robust impurity control strategy involves several key principles:
Understanding Formation, Fate, and Purge: A thorough understanding of how and where impurities are formed during the manufacturing process is fundamental. veeprho.com This includes knowledge of potential degradation pathways and the effectiveness of purification steps in removing specific impurities.
Material and Process Controls: This involves setting specifications for starting materials, reagents, and intermediates to prevent the introduction of impurities early in the process. veeprho.com In-process controls and monitoring at critical steps help to ensure that the process remains within the desired parameters to minimize impurity formation. veeprho.comprocessindustryforum.com
End-Product Testing: The final drug substance and drug product are tested against established specifications to ensure that all impurities are within acceptable limits. veeprho.com
Qualification of Impurities: This is the process of gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level. ich.org Impurities present in a new drug substance that have been adequately tested in safety and/or clinical studies are considered qualified. ich.org
Analytical procedures play a crucial role in the detection and quantification of impurities. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used. pharmaffiliates.comclearsynth.com These methods must be validated to ensure they are suitable for their intended purpose. ich.orgfda.gov
Synthetic Route Optimization for Minimized Impurity A Formation
Fosfomycin (B1673569) Trometamol Impurity A, chemically known as (1,2-Dihydroxypropyl)phosphonic acid, is a known related substance in the production of Fosfomycin Trometamol. pharmaffiliates.comnih.govsynzeal.com The control of this impurity is a significant aspect of ensuring the quality of the final drug product. Pharmacopoeial guidelines suggest limits for Impurity A in different forms of fosfomycin. researchgate.net
Optimizing the synthetic route is a primary strategy to minimize the formation of Impurity A. This involves a deep understanding of the reaction mechanisms that lead to its formation. While specific details of the synthetic process for Fosfomycin Trometamol that minimize Impurity A are often proprietary, general principles of synthetic route optimization can be applied.
Key considerations for synthetic route optimization include:
Selection of Starting Materials and Reagents: The purity of starting materials and reagents can significantly impact the impurity profile of the final product. Using high-purity materials can prevent the introduction of precursors to Impurity A.
Reaction Conditions: Parameters such as temperature, pressure, pH, and reaction time can influence the rate of both the desired reaction and side reactions that may lead to the formation of Impurity A. Design of Experiments (DoE) can be a valuable tool to systematically study these parameters and identify optimal conditions.
Solvent Selection: The choice of solvent can affect reaction kinetics and selectivity. A well-chosen solvent can favor the formation of the desired product over impurities.
By carefully controlling these factors, manufacturers can design a synthetic process that inherently minimizes the formation of Fosfomycin Trometamol Impurity A, leading to a more consistent and higher-quality product.
In-Process Control and Real-Time Monitoring Techniques
In-process control (IPC) and real-time monitoring are essential components of modern pharmaceutical manufacturing, aligning with the principles of Process Analytical Technology (PAT). acs.orghoriba.com These approaches aim to ensure final product quality by monitoring and controlling the manufacturing process at various stages. processindustryforum.com
For managing this compound, IPCs and real-time monitoring can provide critical data to prevent its formation or to ensure its removal to acceptable levels. This involves the use of analytical techniques at different points in the production process. processindustryforum.com
Commonly used techniques for in-process monitoring include:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. pharmaffiliates.com In-process HPLC analysis can be used to monitor the progress of a reaction, assess the formation of Impurity A, and determine the effectiveness of purification steps. Several HPLC methods have been developed for the analysis of fosfomycin and its impurities. researchgate.netgoogle.commdpi.com
Spectroscopic Techniques: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for real-time, non-destructive analysis of in-process materials. horiba.comamericanpharmaceuticalreview.com These methods can provide information on the chemical composition and physical properties of the materials, allowing for the continuous monitoring of critical quality attributes.
Process Sensors: Sensors that measure parameters like temperature, pressure, and pH in real-time are crucial for maintaining control over the manufacturing process and preventing deviations that could lead to increased impurity formation. pipharmaintelligence.com
The data generated from these techniques allows for immediate adjustments to the process, ensuring that it remains within the established design space and consistently produces a product with the desired quality attributes. pipharmaintelligence.com
Optimized Storage and Handling Conditions to Prevent Degradation
The stability of a drug substance and drug product is a critical quality attribute that can be affected by storage and handling conditions. nih.gov Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of new impurities. fda.gov For Fosfomycin Trometamol, controlling degradation is essential to maintain its quality and prevent an increase in the levels of impurities, including Impurity A.
Key factors to consider for optimized storage and handling include:
Temperature: Storage at controlled room temperature or, if necessary, refrigerated conditions can slow down degradation reactions. Stability studies are conducted at various temperatures to determine the optimal storage temperature. nih.gov
Humidity: Moisture can promote hydrolysis and other degradation pathways. Storing the drug substance and product in well-sealed containers with desiccants can protect them from humidity.
Light: Exposure to light can cause photodegradation of some compounds. Protection from light may be necessary, which can be achieved through the use of opaque or amber-colored packaging.
pH: The pH of a solution can significantly impact the stability of fosfomycin. gdut.edu.cn For liquid formulations or during processing, maintaining the pH within a specific range is critical.
By conducting thorough stability studies under various conditions, manufacturers can define the appropriate storage and handling instructions to ensure the quality and shelf-life of Fosfomycin Trometamol and to minimize the formation of degradation products like Impurity A. fda.gov
Application of Quality by Design (QbD) Principles in Impurity Management
The core elements of a QbD approach to impurity management include:
Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product, including the acceptable limits for impurities. nih.govhumanjournals.com
Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. mt.com The level of Impurity A is a CQA for Fosfomycin Trometamol.
Risk Assessment: This involves identifying and evaluating the potential risks to product quality, such as the factors that could lead to the formation of Impurity A. humanjournals.com
Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mt.com Operating within the design space ensures that the level of Impurity A remains within its specified limits.
Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov It includes controls on input materials, in-process controls, and end-product testing.
Continual Improvement: The QbD framework encourages the ongoing monitoring and improvement of the manufacturing process to enhance product quality and consistency. nih.gov
By applying QbD principles, manufacturers can gain a comprehensive understanding of their process and the factors that influence the formation of this compound. This knowledge enables the development of a robust manufacturing process and a comprehensive control strategy to consistently produce a high-quality product.
Regulatory Frameworks and Quality Assurance for Pharmaceutical Impurities
Pharmacopoeial Standards and Monographs for Related Substances (e.g., European Pharmacopoeia, United States Pharmacopeia)
Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed monographs for drug substances and products. These monographs include specific tests and acceptance criteria for impurities.
The European Pharmacopoeia (Ph. Eur.) monograph for Fosfomycin (B1673569) Trometamol outlines the requirements for related substances, including specific limits for Impurity A. The Ph. Eur. specifies a limit for Impurity A, ensuring its control within safe levels in the final product. uspbpep.comuspbpep.com The monograph details a liquid chromatography method for the determination of related substances, including the relative retention time for Impurity A to facilitate its identification. uspbpep.comuspbpep.com
The United States Pharmacopeia (USP) also has a monograph for Fosfomycin Tromethamine. uspnf.com The USP is actively working on revising this monograph, with a focus on correcting calculations for organic impurities and adopting a two-table format for presenting relative retention times and acceptance criteria. uspnf.com This ongoing revision highlights the continuous effort to refine and improve the control of impurities in Fosfomycin Trometamol.
The table below summarizes the limits for Impurity A and other impurities as specified in the European Pharmacopoeia.
Table 2: European Pharmacopoeia Limits for Impurities in Fosfomycin Trometamol
| Impurity | Limit |
|---|---|
| Impurity A | Not more than the area of the peak due to fosfomycin in the chromatogram obtained with reference solution (b) (0.3 per cent) |
| Impurity B | Not more than the area of the peak due to fosfomycin in the chromatogram obtained with reference solution (b) (0.3 per cent) |
| Impurity C | Not more than 0.33 times the area of the peak due to fosfomycin in the chromatogram obtained with reference solution (b) (0.1 per cent) |
| Impurity D | Not more than 0.33 times the area of the peak due to fosfomycin in the chromatogram obtained with reference solution (b) (0.1 per cent) |
| Unspecified impurities | For each impurity, not more than 0.33 times the area of the peak due to fosfomycin in the chromatogram obtained with reference solution (b) (0.1 per cent) |
| Total impurities | Not more than 1.67 times the area of the peak due to fosfomycin in the chromatogram obtained with reference solution (b) (0.5 per cent) |
Source: European Pharmacopoeia uspbpep.comuspbpep.com
Regulatory Expectations for Impurity Control and Reporting
Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have specific expectations for the control and reporting of impurities in pharmaceutical products. fda.govresearchgate.net These expectations are largely based on the ICH guidelines.
Sponsors of new drug applications (NDAs) and abbreviated new drug applications (ANDAs) are required to provide a comprehensive summary of the impurities present in their products. fda.govpmda.go.jp This includes details on the identification, and qualification of impurities that exceed the established thresholds. fda.gov The rationale for the proposed impurity acceptance criteria must be provided, supported by safety data. nih.gov
For generic drug products, the impurity profile is expected to be comparable to that of the reference listed drug (RLD). nih.gov Any new impurity or an impurity at a significantly higher level than in the RLD requires qualification. fda.gov
The reporting of impurity data should be presented in a clear and organized manner, often in a tabular format, for all relevant batches of the drug product used in clinical, safety, and stability studies. pmda.go.jp
Reference Standards and Certified Reference Materials for Impurity A
The accurate identification and quantification of Impurity A rely on the availability of high-quality reference standards. Certified Reference Materials (CRMs) are crucial for method development, validation, and routine quality control testing. phenomenex.comveeprho.com
Several suppliers offer reference standards for Fosfomycin Trometamol Impurity A, often as the freebase or a salt form. pharmaffiliates.comsynzeal.comhtsbiopharma.com These standards are typically supplied with a Certificate of Analysis (CoA) that includes information on their identity, purity, and other relevant characteristics. synzeal.com The availability of well-characterized reference standards is essential for pharmacopoeial compliance and for meeting regulatory expectations. veeprho.com
The European Pharmacopoeia and the United States Pharmacopeia also provide official reference standards for Fosfomycin Trometamol and its impurities, which serve as the primary standards for quality control. uspbpep.comusp.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fosfomycin Trometamol |
| This compound |
| (1,2-Dihydroxypropyl)phosphonic Acid |
| Fosfomycin |
| Trometamol |
| Fosfomycin Trometamol Impurity B |
| Fosfomycin Trometamol Impurity C |
| Fosfomycin Trometamol Impurity D |
| N-nitrosodimethylamine |
| Ethyl mesylate |
| Nelfinavir mesylate |
| Fosfomycin Sodium |
| Sodium arsenite |
| Sodium periodate |
| Nitric acid |
| Pyridine |
| Ethylene glycol |
Future Research Directions and Innovations in Fosfomycin Trometamol Impurity a Research
Development of Novel High-Throughput Analytical Methodologies
The demand for faster and more efficient analytical methods in the pharmaceutical industry is driving the development of high-throughput screening (HTS) technologies for impurity profiling. Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, can be time-consuming, creating a bottleneck in quality control laboratories. ijpsonline.comdrugtargetreview.com Future research is focused on the adoption and optimization of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) for the rapid analysis of fosfomycin (B1673569) and its impurities. nih.govchromatographyonline.com
The inherent advantages of UHPLC, such as shorter run times and improved resolution, combined with the sensitivity and specificity of tandem mass spectrometry, offer a powerful tool for high-throughput analysis. nih.govchromatographyonline.com The development of automated sample preparation systems integrated with LC-MS/MS can further enhance throughput, minimizing manual intervention and reducing the potential for human error. chromatographyonline.comlcms.cz
Another promising area is the advancement of miniaturized analytical systems, such as droplet microfluidics. These systems can perform thousands of analyses in parallel on minute sample volumes, offering a paradigm shift in the speed of screening for impurities. nih.gov While currently more prevalent in antibiotic susceptibility testing, the adaptation of this technology for impurity profiling could revolutionize the field. nih.gov
Table 1: Comparison of Conventional and High-Throughput Analytical Techniques
| Feature | Conventional HPLC | UHPLC-MS/MS | Droplet Microfluidics |
| Analysis Time | Longer | Shorter | Very Rapid |
| Sample Volume | Larger | Smaller | Nanoliter to Picoliter |
| Throughput | Lower | Higher | Very High |
| Sensitivity | Moderate | High | Potentially High |
| Resolution | Good | Excellent | Variable |
| Automation | Possible | High | Inherently Automated |
Computational Modeling and Predictive Analytics for Impurity Formation
A significant leap forward in impurity control lies in the ability to predict the formation of impurities like Fosfomycin Trometamol Impurity A during the manufacturing process and storage. Computational modeling and predictive analytics are emerging as powerful tools to achieve this. By understanding the degradation pathways of fosfomycin, it is possible to build models that can forecast the likelihood of impurity formation under various conditions. nih.govethz.ch
Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, humidity, light, and pH variations, provide crucial data for building these predictive models. actascientific.comnih.govmedcraveonline.com The degradation products formed during these studies help to elucidate the degradation pathways and kinetics. gdut.edu.cnresearchgate.net
Green Chemistry Approaches in Impurity Control
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. rsc.org In the context of fosfomycin trometamol, green chemistry offers a dual benefit: reducing the environmental impact of the synthesis and minimizing the formation of impurities.
Research into novel, non-chloride synthesis methods for fosfomycin exemplifies this approach. researchgate.netrcsi.science By utilizing more benign reagents and solvents, these methods can reduce the generation of hazardous waste and potentially lead to a cleaner impurity profile. For instance, a method that avoids chlorinated solvents and reagents can eliminate the risk of forming chlorinated impurities. rcsi.science The use of water as a solvent in certain steps of the synthesis of fosfomycin calcium is another example of a greener approach. google.com
Green analytical chemistry is also a growing field, focusing on the development of analytical methods that use fewer hazardous solvents and generate less waste. researchgate.net The development of solvent-free extraction techniques and the use of more environmentally friendly mobile phases in chromatography are key areas of research. These approaches not only reduce the environmental footprint of quality control but can also improve the safety profile for analytical chemists.
Advanced Characterization Techniques for Unidentified Related Substances
While this compound is a known and well-characterized impurity, the potential for the formation of new or unknown related substances during synthesis or storage always exists. The structural elucidation of these unknown impurities is a critical and often challenging task. Advanced analytical techniques are indispensable for this purpose.
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are at the forefront of impurity characterization. ajrconline.orgijpsonline.comveeprho.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements that can help determine the elemental composition of an unknown impurity. registech.comveeprho.com Techniques like Orbitrap MS offer exceptional resolution and mass accuracy. veeprho.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure elucidation. ijpsonline.comveeprho.com One-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms within a molecule. veeprho.com Quantitative ³¹P-NMR has been successfully used for the simultaneous determination of fosfomycin and Impurity A. nih.govresearchgate.net The combination of LC-MS and LC-NMR can provide a comprehensive picture of an unknown impurity's structure. ajrconline.orgijpsonline.com
Forced degradation studies are instrumental in generating sufficient quantities of impurities for isolation and subsequent characterization by these advanced techniques. nih.govveeprho.com The isolation of impurities can be achieved through techniques such as preparative HPLC. veeprho.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and characterizing Fosfomycin Trometamol Impurity A?
- Methodology : Utilize a combination of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) .
- NMR (¹H and ¹³C) confirms structural identity by analyzing proton and carbon environments, particularly distinguishing the (1,2-dihydroxypropyl)phosphonate moiety .
- HPLC with UV detection (e.g., at 210 nm) quantifies Impurity A using a C18 column and phosphate buffer-acetonitrile mobile phase. Method validation should include specificity and linearity (1–10 µg/mL range) .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodology :
- Recrystallization using ethanol-water mixtures removes residual solvents and byproducts.
- Ion-Exchange Chromatography isolates Impurity A from reaction mixtures, targeting its zwitterionic properties.
- Mass Spectrometry (MS) validates purity (>98%) by detecting trace contaminants (e.g., unreacted phosphonic acid derivatives) .
Advanced Research Questions
Q. What experimental designs are optimal for stability studies of this compound under stress conditions?
- Methodology : Conduct forced degradation studies under:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C, 24h).
- Oxidative stress (3% H₂O₂, 25°C, 8h).
- Thermal degradation (80°C, dry heat, 48h).
Q. How can researchers resolve contradictory data on impurity quantification across laboratories?
- Methodology :
- Inter-laboratory calibration using a shared reference standard (e.g., certified Impurity A with ≥99% purity).
- Statistical analysis (ANOVA) to assess variability in HPLC retention times or NMR integration.
- Adherence to ICH Q2(R1) guidelines ensures method reproducibility, with predefined acceptance criteria for precision (RSD <2%) and accuracy (98–102%) .
Q. What are the challenges in synthesizing this compound at scale?
- Key Challenges :
- Stereochemical control : The (1,2-dihydroxypropyl) group requires chiral synthesis to avoid racemization.
- Phosphonate ester stability : Hydrolysis during purification necessitates pH-controlled conditions (pH 6–7).
Q. How to validate a bioanalytical method for quantifying Impurity A in biological matrices?
- Methodology :
- Sample preparation : Plasma protein precipitation with acetonitrile, followed by SPE cleanup.
- LC-MS/MS detection : Use a triple quadrupole MS with MRM transitions (m/z 157→97 for Impurity A).
- Validation parameters : Include matrix effect (<15%), recovery (>85%), and LOQ (0.1 ng/mL) .
Methodological and Regulatory Considerations
Q. What regulatory guidelines govern the documentation of Impurity A in Fosfomycin Trometamol formulations?
- ICH Q3A/B mandates reporting thresholds:
- Identification threshold : 0.10% (w/w).
- Qualification threshold : 0.15% (w/w), requiring toxicological data.
- Documentation : Include structural elucidation data (NMR, IR), synthetic pathway, and batch-specific impurity profiles .
Q. How to design degradation pathway studies for Impurity A in formulation matrices?
- Methodology :
- Excipient compatibility testing : Co-stress Impurity A with common excipients (e.g., lactose, magnesium stearate).
- Isolation of degradation products : Use preparative HPLC followed by high-resolution MS for structural assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
